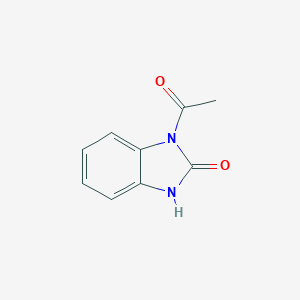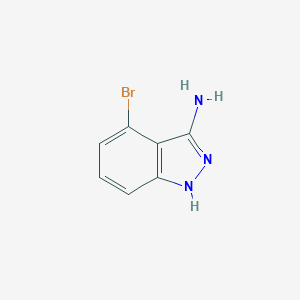
4-溴-1H-吲唑-3-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-1H-indazol-3-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This compound is characterized by the presence of a bromine atom at the fourth position and an amino group at the third position of the indazole ring.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and materials science.
作用机制
Target of Action
The primary target of 4-bromo-1H-indazol-3-amine is the tyrosine kinase receptor . This receptor plays a crucial role in many cellular processes, including cell growth and differentiation, metabolism, and immune response .
Mode of Action
4-bromo-1H-indazol-3-amine interacts with its target by acting as an effective hinge-binding fragment . In the case of the tyrosine kinase receptor, it binds effectively with the hinge region, which is a critical part of the receptor’s activation process .
Biochemical Pathways
The interaction of 4-bromo-1H-indazol-3-amine with the tyrosine kinase receptor affects various biochemical pathways. The most significant of these is the inhibition of tumor growth . By binding to the tyrosine kinase receptor, the compound can suppress the growth of tumors, making it a potential therapeutic agent for cancer .
Pharmacokinetics
The compound’s high solubility in water and other polar solvents suggests that it may have good bioavailability .
Result of Action
The primary result of 4-bromo-1H-indazol-3-amine’s action is the inhibition of cell growth . Specifically, it has been found to inhibit the growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle .
Action Environment
The action, efficacy, and stability of 4-bromo-1H-indazol-3-amine can be influenced by various environmental factors. For instance, the compound’s synthesis involves a two-step sequence, including regioselective bromination and heterocycle formation with hydrazine, which can be performed smoothly under mild conditions . This suggests that the compound’s action may be sensitive to changes in temperature and pH .
生化分析
Cellular Effects
Some indazole derivatives have been found to exhibit antitumor activity, affecting apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway
Temporal Effects in Laboratory Settings
The synthesis of this compound has been successfully demonstrated on hundred-gram scales without the need for column chromatography purification . This suggests that the compound is stable and does not degrade quickly.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1H-indazol-3-amine typically involves the bromination of 1H-indazole followed by amination. One common method includes the regioselective bromination of 1H-indazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The brominated intermediate is then subjected to nucleophilic substitution with ammonia or an amine source to introduce the amino group at the third position .
Industrial Production Methods: Industrial production of 4-bromo-1H-indazol-3-amine may involve large-scale bromination and amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the process may include purification steps such as recrystallization or chromatography to obtain the desired product .
化学反应分析
Types of Reactions: 4-Bromo-1H-indazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of hydrazine derivatives.
Coupling Reactions: The compound can participate in Suzuki, Heck, or Sonogashira coupling reactions to form carbon-carbon bonds with aryl or alkyl halides.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide, thiols, or alkoxides in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of bases like triethylamine or potassium carbonate.
Major Products:
Substitution: Formation of 4-substituted indazole derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrazine derivatives.
相似化合物的比较
1H-indazole-3-amine: Lacks the bromine atom, which may result in different biological activities and reactivity.
4-Chloro-1H-indazol-3-amine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical reactivity and biological properties.
7-Bromo-4-chloro-1H-indazol-3-amine: Contains additional substituents, which can influence its chemical behavior and applications.
Uniqueness: 4-Bromo-1H-indazol-3-amine is unique due to the presence of the bromine atom, which can enhance its reactivity in substitution and coupling reactions. This structural feature also contributes to its distinct biological activities, making it a valuable compound for drug discovery and development .
属性
IUPAC Name |
4-bromo-1H-indazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H3,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXXOIXGQFPLIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=NN2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475006 |
Source


|
| Record name | 4-bromo-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914311-50-5 |
Source


|
| Record name | 4-bromo-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
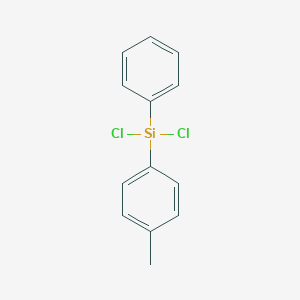
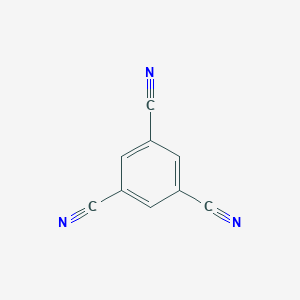
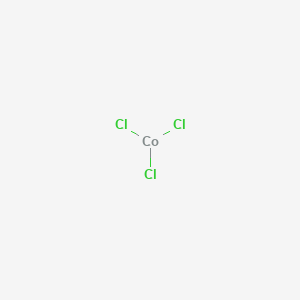
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-3-carboxy-1-[(3S,4R)-4-hydroxy-3-methyl-1-oxonia-2-azabicyclo[1.1.0]butan-2-yl]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B79430.png)
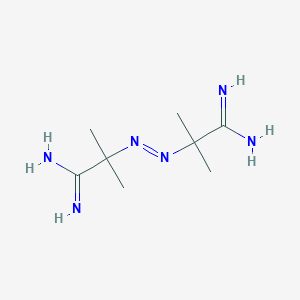

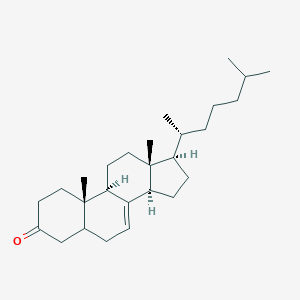
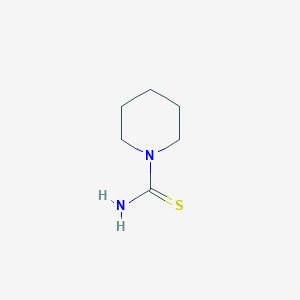
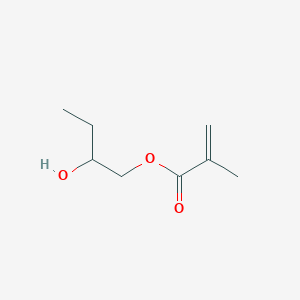
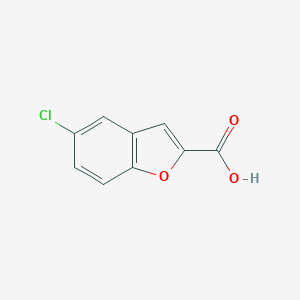
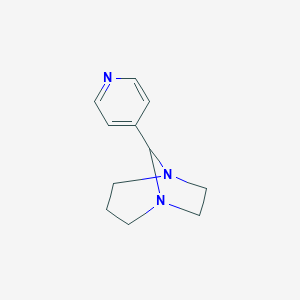
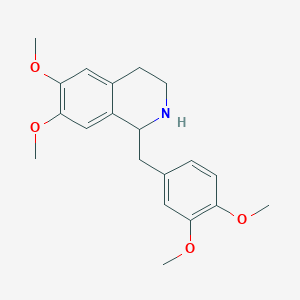
![4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one](/img/structure/B79445.png)
